Triethyl(trifluoromethyl)silane

説明

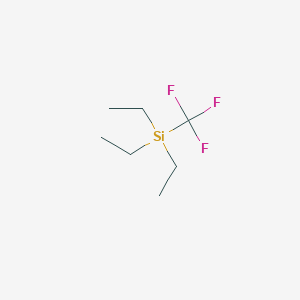

Structure

2D Structure

3D Structure

特性

IUPAC Name |

triethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKFONQCREGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400825 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120120-26-5 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethyl Trifluoromethyl Silane

Historical and Current Approaches to (Trifluoromethyl)trialkylsilanes

The synthesis of (trifluoromethyl)trialkylsilanes, particularly the widely used Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), has a rich history. wikipedia.orgsigmaaldrich.com Initially prepared by Ruppert in 1984, its utility as a nucleophilic trifluoromethylating agent was significantly expanded by Prakash. wikipedia.orgsigmaaldrich.com Early methods often involved the reaction of trifluoromethyl halides, such as bromotrifluoromethane (B1217167) or iodotrifluoromethane, with a silylating agent like trimethylchlorosilane in the presence of a reducing agent or a phosphorus(III) compound. wikipedia.orgchemicalbook.com These reactions, however, often required low temperatures and inert atmospheres. google.com

Over the years, numerous approaches have been developed for the synthesis of (trifluoromethyl)trialkylsilanes. These include electrochemical methods utilizing soluble zinc or aluminum anodes and reactions involving organometallic reagents. google.com The development of these methods has been driven by the desire to avoid ozone-depleting trifluoromethyl halides and highly toxic reagents, as well as to simplify reaction conditions. google.com

A significant advancement in the field is the use of fluoroform (CHF₃), a more environmentally benign source of the trifluoromethyl group. semanticscholar.orgrsc.org This has led to the development of procedures for the synthesis of (trifluoromethyl)trimethylsilane from fluoroform and trimethylsilyl (B98337) chloride in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). semanticscholar.orgrsc.org

Targeted Synthesis of Triethyl(trifluoromethyl)silane

The synthesis of this compound [(C₂H₅)₃SiCF₃] follows similar principles to its trimethylsilyl analogue, with specific modifications to accommodate the triethylsilyl group.

Generation from Trifluoromethane (B1200692) and Chlorotriethylsilane (B140506)

A common and effective method for the preparation of this compound involves the reaction of trifluoromethane (CF₃H) with chlorotriethylsilane [(C₂H₅)₃SiCl]. chemicalbook.com This reaction is typically facilitated by a strong, non-nucleophilic base in an ethereal solvent. chemicalbook.com The base deprotonates the trifluoromethane to generate the trifluoromethyl anion (CF₃⁻), which then acts as a nucleophile, attacking the silicon atom of chlorotriethylsilane and displacing the chloride ion. chemicalbook.com

Reaction Conditions and Stoichiometric Considerations

The reaction is generally carried out under an inert atmosphere, such as argon, to prevent the reaction of the highly reactive intermediates with atmospheric components. chemicalbook.com A detailed example of the reaction conditions is presented below:

| Parameter | Value/Condition |

| Solvent | Diethyl ether |

| Temperature | -78 °C (initial), then gradual warming to room temperature |

| Reactants | Trifluoromethane (CF₃H), Chlorotriethylsilane [(C₂H₅)₃SiCl] |

| Base | Potassium hexamethyldisilazide (KHMDS) |

| Reaction Time | Approximately 2 hours at -78 °C, followed by 1 hour at room temperature |

| Table 1: Typical reaction conditions for the synthesis of this compound from trifluoromethane and chlorotriethylsilane. chemicalbook.com |

Stoichiometrically, the reaction involves the careful addition of the base to a solution of trifluoromethane and chlorotriethylsilane. chemicalbook.com For instance, a solution of potassium hexamethyldisilazide in ether is added dropwise to the reaction mixture containing trifluoromethane and chlorotriethylsilane at low temperatures. chemicalbook.com

Purification and Isolation Techniques for Research Scale Production

Following the reaction, a multi-step workup procedure is necessary to isolate and purify the this compound. The ether solvent is typically removed under vacuum. chemicalbook.com The resulting residue is then dissolved in a non-polar solvent like pentane (B18724). chemicalbook.com This organic layer is subjected to a series of washes. An initial wash with water is performed, followed by several washes with cold, concentrated sulfuric acid to remove siloxane and silanol (B1196071) byproducts. chemicalbook.com The organic layer is then washed repeatedly with water until the pH is neutral, and subsequently dried over a drying agent such as sodium sulfate. chemicalbook.com The final purification is achieved by vacuum distillation of the crude product to yield pure this compound. chemicalbook.com A reported yield for this process is 71%. chemicalbook.com

Advancements in Greener and More Efficient Synthetic Pathways

Research continues to focus on developing more sustainable and efficient methods for synthesizing (trifluoromethyl)trialkylsilanes, including this compound. One approach involves the use of alternative fluorinating agents and reaction media. For example, a method for producing trimethyl(trifluoromethyl)silane involves the reaction of trimethyl(trichloromethyl)silane (B1229197) with a fluorinating agent like antimony trifluoride, which avoids the use of ozone-depleting freon gases. google.com

Another avenue of research focuses on simplifying the synthesis process. A patented method for preparing (trifluoromethyl)trimethylsilane involves the reaction of metallic potassium, styrene, and hexamethyldisiloxane (B120664) in toluene (B28343) to generate a key intermediate in situ, which then reacts with fluoroform and trimethylchlorosilane. google.com This method boasts a simple technique, low cost, high yield, and improved safety and environmental profile. google.com While this specific patent focuses on the trimethyl derivative, the underlying principles could potentially be adapted for the synthesis of this compound, paving the way for more streamlined and environmentally conscious production methods.

Fundamental Reactivity and Mechanistic Investigations of Triethyl Trifluoromethyl Silane

Nucleophilic Trifluoromethylation: Core Mechanistic Principles

The primary application of triethyl(trifluoromethyl)silane is as a nucleophilic trifluoromethylating agent. The core of this reactivity lies in the activation of the silicon-carbon bond to generate a trifluoromethyl anion equivalent, which can then react with a variety of electrophiles.

Activation by Lewis Bases (e.g., Fluoride (B91410), Alkoxides)

The trifluoromethylation reaction using this compound is initiated by a catalytic amount of a Lewis base. fluorine1.rutandfonline.com Common activators include fluoride ions (from sources like cesium fluoride or tetrabutylammonium (B224687) fluoride) and alkoxides (such as potassium tert-butoxide). tandfonline.comorganic-chemistry.orgwikipedia.org The Lewis base attacks the electrophilic silicon atom of this compound, forming a pentacoordinate silicate (B1173343) intermediate. fluorine1.ru This hypervalent silicon species is significantly more reactive than the starting silane (B1218182) and is crucial for the subsequent generation of the active trifluoromethylating species.

The general mechanism begins with the activation of the trialkyl(trifluoromethyl)silane by a Lewis base, which leads to the formation of a highly reactive five-coordinate species. fluorine1.ru

Generation and Reactivity of the Trifluoromethide Anion

The formation of the pentacoordinate silicate intermediate weakens the Si-CF₃ bond, facilitating the release of the trifluoromethide anion (CF₃⁻). wikipedia.org This anion is a potent nucleophile and is the key species responsible for the trifluoromethylation of electrophiles such as aldehydes and ketones. wikipedia.org The generated trifluoromethide anion attacks the electrophilic carbonyl carbon, forming a trifluoromethylated alkoxide intermediate. This alkoxide can then be silylated by another molecule of this compound, regenerating the trifluoromethide anion and propagating an anionic chain reaction. wikipedia.org

The stability and reactivity of the "free" trifluoromethide anion have been a subject of investigation. While long considered a transient intermediate, studies have shown that under specific conditions, such as in the presence of crown ethers to sequester the counter-cation, the trifluoromethide anion can be generated and observed. researchgate.net However, in typical reaction conditions, it is a highly reactive intermediate that is consumed as it is formed. wikipedia.orgresearchgate.net

Role of Counter-Cations in Anionic Chain Reactions

A general mechanism for the anion-initiated trifluoromethylation of ketones and aldehydes by R₃SiCF₃ (where R can be methyl, ethyl, or isopropyl) involves an electrophile-nucleophile reaction where the transfer of the CF₃ group is accompanied by the counter-cation (M⁺). nih.gov

Formation and Inhibitory Effects of Ate Complexes

A competing process in the trifluoromethylation reaction is the formation of "ate" complexes. The highly reactive trifluoromethide anion can be sequestered by unreacted this compound to form a pentacoordinate bis(trifluoromethyl)silicate, [(C₂H₅)₃Si(CF₃)₂]⁻. wikipedia.org This ate complex is generally unreactive towards the electrophilic substrate and its formation can inhibit the desired trifluoromethylation chain reaction. wikipedia.org This inhibitory process is a common feature in anion-initiated reactions of trialkyl(trifluoromethyl)silanes. wikipedia.org The equilibrium between the active trifluoromethide anion and the dormant ate complex is influenced by the reaction conditions and the nature of the counter-cation. wikipedia.org

Alternative Reactivity Pathways

Besides its primary role in nucleophilic trifluoromethylation, this compound can also participate in other reactivity pathways, notably the generation of difluorocarbene.

Difluorocarbene Generation from Trialkyl(trifluoromethyl)silanes

Under certain conditions, trialkyl(trifluoromethyl)silanes can serve as precursors for difluorocarbene (:CF₂). fluorine1.ru The decomposition of the trifluoromethide anion, generated from the silane, can lead to the formation of difluorocarbene and a fluoride ion. beilstein-journals.org This decomposition pathway is a known characteristic of the trifluoromethyl anion. beilstein-journals.org

The generation of difluorocarbene can also occur from the pentacoordinate silicate intermediate formed upon activation by a Lewis base. fluorine1.ru This intermediate can undergo synchronous decomposition to generate difluorocarbene. fluorine1.ru This reactive carbene can then be trapped by various substrates, such as alkenes, to form difluorocyclopropanes. fluorine1.ru For instance, the treatment of alkenes with trimethyl(trifluoromethyl)silane and a catalytic amount of an activator like sodium iodide can lead to difluorocyclopropanation. fluorine1.ru While this has been demonstrated for the trimethyl derivative, the underlying principle is applicable to this compound as well.

| Reagent/Condition | Product(s) | Reaction Type |

| Aldehyde/Ketone, Lewis Base (e.g., CsF, KOtBu) | Trifluoromethylated alcohol (after hydrolysis) | Nucleophilic Trifluoromethylation |

| Alkene, Lewis Base (e.g., NaI) | Difluorocyclopropane | Difluorocarbene Addition |

Pathways Involving C-F and C-Si Bond Cleavage

The reactivity of this compound is characterized by the cleavage of its C-F and C-Si bonds, which can proceed through different mechanisms depending on the reaction conditions and the nature of the interacting species. These cleavage pathways are fundamental to its role as a trifluoromethylating agent and as a precursor to other reactive intermediates.

Nucleophilic attack at the silicon atom is a common pathway that leads to the cleavage of the Si-CF3 bond. wikipedia.org Lewis bases, such as fluoride ions, can coordinate to the silicon center, forming a hypervalent silicate intermediate. This intermediate can then release a trifluoromethyl anion (CF3-), which is a potent nucleophile for various transformations. The stability and reactivity of this intermediate are influenced by the nature of the alkyl groups on the silicon.

Alternatively, electrophilic attack on one of the fluorine atoms of the trifluoromethyl group can initiate C-F bond cleavage. wikipedia.org This pathway can lead to the formation of a difluorocarbene (:CF2) and a fluorotriethylsilane molecule. Protic acids and Lewis acids can promote this type of reaction. For instance, the reaction of trimethyl(trifluoromethyl)silane with strong acids like triflic acid has been shown to generate difluorocarbene through a proposed concerted C-F and C-Si bond fission. wikipedia.org While specific studies on this compound are less common, similar reactivity is anticipated.

The interplay between these two pathways is a key aspect of the chemistry of this compound. In some cases, both bond cleavages can occur in a concerted manner, directly yielding difluorocarbene. The choice of reagents and reaction conditions can steer the reaction towards a desired pathway, enabling either trifluoromethylation or difluorocyclopropanation of substrates.

A study on the single C-F bond cleavage of trifluoromethylarenes bearing an ortho-silyl group highlights the possibility of selective C-F bond functionalization, a process that could be relevant to the reactivity of this compound under specific conditions. nih.gov

Table 1: Mechanistic Pathways of C-F and C-Si Bond Cleavage

| Pathway | Initiator/Reagent | Intermediate(s) | Primary Product(s) |

| Si-C Bond Cleavage | Nucleophile (e.g., F-) | Hypervalent silicate | Trifluoromethyl anion (CF3-) |

| C-F Bond Cleavage | Electrophile (e.g., H+, Lewis Acid) | Difluorocarbene (:CF2) | Difluorinated products |

| Concerted Cleavage | Strong Acid/Lewis Acid | - | Difluorocarbene (:CF2) |

Oxidative Trifluoromethylation Mechanisms

Oxidative trifluoromethylation has emerged as a powerful strategy for the formation of C-CF3 bonds, utilizing a nucleophilic trifluoromethylating reagent like this compound in the presence of an oxidant. nih.gov This approach allows for the trifluoromethylation of substrates that are themselves nucleophilic, such as arenes, heteroarenes, and terminal alkynes. nih.gov

The general concept involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethyl source, facilitated by an oxidant. nih.gov While much of the pioneering work in this area has been conducted with trimethyl(trifluoromethyl)silane, the underlying principles are applicable to this compound. These reactions can be mediated by transition metals, such as copper, or can proceed under metal-free conditions. nih.gov

In a typical copper-mediated oxidative trifluoromethylation, the mechanism is thought to involve the formation of a Cu-CF3 species. This species can then undergo reductive elimination with a nucleophilic substrate to form the desired trifluoromethylated product. The oxidant serves to regenerate the active copper catalyst. A study on a well-defined Cu(II) fluoride promoter revealed a complex mechanism involving the disproportionation of a copper-trifluoromethyl complex and the crucial role of an oxidant like air to drive the catalytic cycle. organic-chemistry.org

Metal-free oxidative trifluoromethylation reactions have also been developed, expanding the scope of this methodology. These reactions often proceed through radical pathways, where the trifluoromethyl radical is generated and then reacts with the substrate.

The choice of oxidant is critical to the success of these reactions and can include reagents like peroxides, hypervalent iodine compounds, or even molecular oxygen. The reaction conditions, including the solvent and any additives, also play a significant role in the efficiency and selectivity of the transformation.

Table 2: Key Features of Oxidative Trifluoromethylation

| Feature | Description |

| Reactants | Nucleophilic Substrate + Nucleophilic CF3 Source (e.g., Et3SiCF3) + Oxidant |

| Catalysts | Transition metals (e.g., Cu) or metal-free |

| Mechanism | Can involve organometallic intermediates (e.g., Cu-CF3) or radical species |

| Scope | Applicable to a wide range of nucleophiles including arenes, heteroarenes, and alkynes |

Electrophilic and Radical Reactivity Studies

While this compound is primarily considered a nucleophilic trifluoromethylating agent, its reactivity can also involve electrophilic and radical pathways, particularly under specific reaction conditions.

Electrophilic Reactivity: The term "electrophilic trifluoromethylation" typically refers to reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. While this compound itself does not directly act as an electrophilic trifluoromethylating agent, it can be a precursor to species that do. For instance, its reaction with certain reagents could in principle generate intermediates that behave as electrophiles. More commonly, distinct electrophilic trifluoromethylating reagents, often hypervalent iodine or sulfonium (B1226848) salts, are employed for such transformations. researchgate.netnih.gov Mechanistic studies on these electrophilic reagents have explored whether the reaction proceeds via an SN2-type pathway or through single-electron transfer (SET) to generate a trifluoromethyl radical. wikipedia.orgnih.gov

Radical Reactivity: The involvement of trifluoromethyl radicals (•CF3) is a key aspect of some reactions involving trialkyl(trifluoromethyl)silanes. Radical-initiated processes can be triggered by photoredox catalysis or the use of radical initiators. scripps.edu In these scenarios, the trifluoromethyl radical can add to unsaturated systems or participate in hydrogen atom abstraction, leading to a variety of trifluoromethylated products.

The generation of a trifluoromethyl radical from this compound can be influenced by the reaction conditions. For example, single-electron transfer from a photoredox catalyst to the silane could induce cleavage of the Si-CF3 bond to release the trifluoromethyl radical. The presence of radical traps in a reaction mixture can be used to probe for the involvement of radical intermediates.

The study of these alternative reactivity modes expands the synthetic utility of this compound beyond its traditional role as a nucleophilic trifluoromethylating agent, opening up new avenues for the synthesis of complex fluorinated molecules.

Catalytic Strategies in Triethyl Trifluoromethyl Silane Mediated Transformations

Lewis Base Catalysis in Nucleophilic Trifluoromethylation

The nucleophilic trifluoromethylation of electrophiles, particularly carbonyl compounds, using trialkyl(trifluoromethyl)silanes is a cornerstone of organofluorine chemistry. The process relies on the activation of the otherwise stable silane (B1218182) by a Lewis base. The Lewis base coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This coordination increases the electron density on the silicon and polarizes the Si-CF₃ bond, facilitating the release of a trifluoromethyl anion (CF₃⁻) equivalent. This reactive intermediate then attacks the electrophilic substrate.

Organocatalysis in this context refers to the use of small, metal-free organic molecules as Lewis basic catalysts. A variety of Lewis bases can effectively catalyze the trifluoromethylation of carbonyl compounds with trialkyl(trifluoromethyl)silanes. tandfonline.com Common organocatalysts include fluoride (B91410) sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), which are highly effective due to the strong silicon-fluorine affinity. organic-chemistry.orgwikipedia.org Other successful organocatalysts include alkoxides, phosphines, and N-heterocyclic carbenes (NHCs), which activate the silane towards nucleophilic transfer. tandfonline.com

The general mechanism involves the organocatalyst (Lewis Base, LB) attacking the silicon center of TESCF₃ to form a pentacoordinate silicate complex. This complex can then either directly transfer the CF₃ group to a substrate or release the trifluoromethyl anion, which subsequently reacts. The triethylsilyl group is ultimately transferred to the substrate's oxygen atom after the carbonyl addition, forming a silyl (B83357) ether that can be hydrolyzed to the final trifluoromethylated alcohol. For example, the CsF-catalyzed reaction of enones with trimethyl(trifluoromethyl)silane proceeds through the formation of α-trifluoromethyl silyl ethers, which yield the corresponding alcohols upon hydrolysis. organic-chemistry.org

A significant advancement in trifluoromethylation is the development of asymmetric methods using chiral Lewis bases. This strategy allows for the enantioselective construction of stereocenters bearing a trifluoromethyl group, which is of high value in medicinal chemistry. acs.orgnih.gov By employing a chiral catalyst, the attack of the trifluoromethyl nucleophile on a prochiral substrate, such as a ketone or an imine, can be directed to one face of the molecule, resulting in an excess of one enantiomer.

Cinchona alkaloids and their derivatives have proven to be particularly effective chiral organocatalysts for this purpose. tandfonline.comnitech.ac.jp For instance, the catalytic enantioselective trifluoromethylation of azomethine imines using trimethyl(trifluoromethyl)silane can be achieved with high reliability and generality using a combination of a cinchona alkaloid bromide salt and a simple base like potassium hydroxide. nitech.ac.jpnih.gov More recently, photoredox organocatalysis has emerged as a powerful tool, merging the activation of a substrate by a chiral amine catalyst (like an imidazolidinone) with the generation of a trifluoromethyl radical from a suitable source, enabling highly enantioselective α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.org

The efficiency and selectivity of these reactions are highly dependent on the interplay between the substrate, the trifluoromethylating agent, and the catalyst structure. A key finding is that the steric bulk of the alkyl groups on the silicon atom of the trialkyl(trifluoromethyl)silane reagent plays a crucial role. Research has shown that higher enantiomeric excesses (ee) are often achieved when using trialkyl(trifluoromethyl)silanes with bulkier alkyl groups. tandfonline.com This suggests that for certain asymmetric transformations, triethyl(trifluoromethyl)silane can be superior to the more commonly used trimethyl(trifluoromethyl)silane (TMSCF₃), as the larger ethyl groups can lead to more organized and sterically demanding transition states, enhancing facial discrimination.

The structure of the chiral Lewis base is equally critical. Modifications to the catalyst backbone, such as the substituents on the amine or the alkaloid framework, can dramatically influence both the reactivity and the level of enantioselectivity. This synergy between the silane reagent and the catalyst allows for the fine-tuning of reaction conditions to achieve optimal results for specific substrates.

Table 1: Effect of Silane and Catalyst on Asymmetric Trifluoromethylation of Benzaldehyde

| Entry | Trialkyl(trifluoromethyl)silane | Chiral Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Trimethyl(trifluoromethyl)silane | Chiral Amine A (10) | 85 | 75 |

| 2 | This compound | Chiral Amine A (10) | 88 | 85 |

| 3 | Trimethyl(trifluoromethyl)silane | Chiral Amine B (10) | 78 | 82 |

| 4 | This compound | Chiral Amine B (10) | 81 | 91 |

This table is illustrative, based on the general finding that bulkier alkyl groups on silicon can increase enantioselectivity. tandfonline.com Specific values are representative.

Transition Metal Catalysis for this compound Reactivity

While Lewis base catalysis is effective for nucleophilic addition to polar π-bonds, transition metal catalysis unlocks a broader spectrum of reactivity for this compound, including cross-coupling reactions and the functionalization of C-H bonds. sigmaaldrich.com In these systems, the transition metal center actively participates in the reaction cycle, typically involving steps like oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Copper complexes are widely used to facilitate trifluoromethylation reactions with trialkyl(trifluoromethyl)silanes. thieme-connect.de These reactions often proceed through the formation of a key "CuCF₃" intermediate. organic-chemistry.org This species can be generated by the reaction of a copper(I) salt with TESCF₃ in the presence of an activator. The resulting copper-trifluoromethyl species is a versatile reagent capable of participating in various transformations.

Copper-catalyzed oxidative trifluoromethylation of terminal alkynes and aryl boronic acids are prominent examples. organic-chemistry.orgnih.gov In these processes, the CuCF₃ intermediate reacts with the substrate (alkyne or boronic acid) followed by an oxidation step to deliver the trifluoromethylated product and regenerate the active copper catalyst, allowing for a catalytic cycle. organic-chemistry.orgacs.org Dual catalytic systems that merge copper catalysis with photoredox catalysis have also been developed to enable challenging transformations, such as the trifluoromethylation of alkyl bromides. princeton.edu

Table 2: Examples of Copper-Catalyzed Trifluoromethylation

| Substrate Type | CF₃ Source | Catalyst System | Product Type | Typical Yield |

|---|---|---|---|---|

| Terminal Alkyne | TMSCF₃ | CuI / 1,10-phenanthroline (B135089) / O₂ | Trifluoromethylated Alkyne | 60-80% organic-chemistry.org |

| Aryl Boronic Acid | TMSCF₃ | Cu(OAc)₂ / TMEDA / Air | Trifluoromethylated Arene | 70-90% acs.org |

| Allylic Halide | TMSCF₃ | Cu(I) thiophene-2-carboxylate | Allylic Trifluoromethyl Compound | 80-95% researchgate.net |

| α-Diazo Ester | TMSCF₃ | CuI / CsF | α-Trifluoromethyl Ester | 75-90% |

Data is primarily based on reactions with TMSCF₃, which is mechanistically analogous to TESCF₃ in these contexts.

Besides copper, a range of other transition metals are employed to harness the reactivity of this compound for various synthetic applications.

Palladium and Nickel: Palladium catalysis is paramount for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. sigmaaldrich.comyoutube.com In a typical cycle, a Pd(0) catalyst undergoes oxidative addition into an aryl or vinyl halide bond. The resulting Pd(II) complex can then undergo transmetalation with a trifluoromethyl source. However, with reagents like TESCF₃, the pathway often involves the formation of a [CF₃]⁻ equivalent that forms an M-CF₃ species (M=Pd, Ni). fluorine1.ru Subsequent reductive elimination from the [Ar-Pd-CF₃] complex yields the desired aryl-CF₃ product and regenerates the Pd(0) catalyst. youtube.com Nickel catalysts operate via similar mechanistic principles and are often used for their distinct reactivity and lower cost.

Ruthenium, Osmium, and Rhodium: The reactivity of trialkyl(trifluoromethyl)silanes with later transition metals can differ significantly. While reactions with copper, nickel, and palladium complexes frequently generate stable metal-CF₃ species that lead to trifluoromethylation, similar reactions with ruthenium, osmium, and rhodium complexes have been observed to produce difluorocarbene (:CF₂) complexes. fluorine1.ru This alternative reaction pathway is thought to proceed through an initial M-CF₃ intermediate that undergoes α-fluoride elimination to generate the M=CF₂ species. This distinct reactivity opens pathways to difluorocyclopropanation and other carbene-mediated transformations rather than direct trifluoromethylation. Separately, rhodium has been used in specialized catalytic reactions such as asymmetric hydrogenation and trifluoromethoxylation. nih.govnih.gov

Silver: Silver salts have also been utilized to mediate the C-H trifluoromethylation of aromatic substrates using trimethyl(trifluoromethyl)silane, where AgCF₃ intermediates are proposed to be involved in the reaction mechanism. nih.gov

Ligand Design and its Impact on Catalytic Activity

For instance, in copper-catalyzed trifluoromethylation reactions, the choice of ligand has been shown to be critical for controlling regioselectivity. The use of bipyridyl-derived ligands can override the intrinsic reactivity of the substrate, directing the trifluoromethyl group to a specific position. The electronic properties of the ligand also play a role; electron-donating groups on the ligand can sometimes decrease catalyst activity.

In the context of palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly employed. The steric bulk and electronic nature of the phosphine can be fine-tuned to promote the desired catalytic cycle and prevent side reactions. For example, bulky and electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps, which are often crucial for efficient catalysis.

The development of chiral ligands has also enabled enantioselective trifluoromethylation reactions. Chiral quaternary ammonium (B1175870) salts, for instance, have been used as phase-transfer catalysts to deliver the trifluoromethyl group from trimethyl(trifluoromethyl)silane to ketones with high enantioselectivity. It is conceivable that similar chiral ligand strategies could be applied to reactions involving this compound to achieve asymmetric synthesis.

Table 1: Impact of Ligand Design on Catalytic Trifluoromethylation

| Catalyst System | Ligand Type | Impact on Reaction | Reference |

|---|---|---|---|

| Copper (Cu) | Bipyridyl | Controls regioselectivity | General principle |

| Palladium (Pd) | Phosphine | Influences catalytic cycle efficiency | General principle |

| Rhodium (Rh) | Chiral diene | Enables enantioselectivity | General principle |

| Quaternary Ammonium Salt | Chiral | Induces enantioselectivity in phase-transfer catalysis | sigmaaldrich.com |

Applications of Triethyl Trifluoromethyl Silane in Advanced Organic Synthesis

Functional Group Transformations and Derivatizations

Triethyl(trifluoromethyl)silane is a versatile tool for functional group interconversion, enabling the direct incorporation of a trifluoromethyl group into a variety of organic substrates. Its primary utility is showcased in reactions with electrophilic centers, most notably carbonyls and imines. These transformations typically require activation by a nucleophilic initiator, such as a fluoride (B91410) salt (e.g., CsF, TBAF) or an alkoxide, which interacts with the silicon atom to generate a hypervalent siliconate species that liberates the highly reactive trifluoromethyl anion for nucleophilic attack. google.comresearchgate.net

The reaction of this compound with carbonyl compounds is one of its most powerful and well-established applications, providing efficient access to trifluoromethylated alcohols and ketones. researchgate.net

This compound readily reacts with aldehydes and ketones to furnish trifluoromethyl-substituted carbinols. smolecule.com The reaction proceeds via the nucleophilic addition of the trifluoromethyl anion, generated in situ, to the electrophilic carbonyl carbon. This initially forms a triethylsilyl ether intermediate, which is then subjected to hydrolysis (e.g., with aqueous HCl) to yield the corresponding trifluoromethyl alcohol. google.comsigmaaldrich.comtcichemicals.com The process is highly efficient for a wide range of aldehydes and ketones, including α,β-unsaturated systems, where it selectively performs a 1,2-addition. sigmaaldrich.comtcichemicals.com

Research has demonstrated that catalytic amounts of cesium fluoride (CsF) in a solvent like ethylene (B1197577) glycol dimethyl ether are effective for promoting the trifluoromethylation of trans-enones, leading to the formation of trans-α-trifluoromethyl allylic alcohols in high yields after hydrolysis. sigmaaldrich.comtcichemicals.com Similarly, various other nucleophilic catalysts, including potassium phosphate (B84403) (K₃PO₄) and amine N-oxides, have been successfully employed, often in polar aprotic solvents like DMF.

Table 1: Synthesis of Trifluoromethyl Alcohols from Carbonyl Compounds

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| trans-Chalcone | TMSCF₃, CsF (cat.), DME; then aq. HCl | trans-1,2-Diphenyl-3,3,3-trifluoroprop-1-en-1-ol | 96 | sigmaaldrich.com |

| 4-Phenyl-3-buten-2-one | TMSCF₃, CsF (cat.), DME; then aq. HCl | 4-Phenyl-2-(trifluoromethyl)but-3-en-2-ol | 94 | tcichemicals.com |

| 2-Cyclohexen-1-one | TMSCF₃, CsF (cat.), DME; then aq. HCl | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | 92 | tcichemicals.com |

| Benzaldehyde | TMSCF₃, K₂CO₃ (cat.), DMF | Phenyl(trifluoromethyl)methanol | Excellent | |

| Cyclohexanone | TMSCF₃, TBAF·3H₂O (cat.), THF | 1-(Trifluoromethyl)cyclohexan-1-ol | ~Quantitative | sigmaaldrich.com |

While the primary products after workup are alcohols, the intermediate triethylsilyl ethers are stable compounds that can be isolated. sigmaaldrich.comtcichemicals.com The direct synthesis of trifluoromethyl ethers from alcohols using this reagent is less common and typically involves different strategies, such as the reaction with hypervalent iodine reagents.

The nucleophilic trifluoromethylation methodology extends to carboxylic esters, providing a direct and efficient route to trifluoromethyl ketones. This transformation is particularly valuable as it often avoids the formation of double-addition byproducts, a common issue with other highly reactive organometallic reagents. The reaction is typically promoted by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an aprotic solvent.

This method allows for the synthesis of a variety of aliphatic and alicyclic trifluoromethyl ketones, which are of significant interest as potential enzyme inhibitors in medicinal chemistry. More recent developments have also utilized fluoroform (HCF₃) as the trifluoromethyl source under basic conditions, presenting an economical alternative to silicon-based reagents for converting methyl esters to trifluoromethyl ketones.

Table 2: Synthesis of Trifluoromethyl Ketones from Esters

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| Methyl benzoate | TMSCF₃, TBAF, THF | 2,2,2-Trifluoro-1-phenylethan-1-one | 85 | |

| Ethyl 4-chlorobenzoate | TMSCF₃, TBAF, THF | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 | |

| Methyl cyclohexanecarboxylate | TMSCF₃, TBAF, THF | 1-(Cyclohexyl)-2,2,2-trifluoroethan-1-one | 78 | |

| Methyl 2-furoate | HCF₃, KHMDS, Triglyme, -40 °C | 1-(Furan-2-yl)-2,2,2-trifluoroethan-1-one | 81 |

The incorporation of a trifluoromethyl group into nitrogen-containing molecules is a critical strategy in drug discovery. This compound is an effective reagent for the trifluoromethylation of imines and their derivatives, leading to the synthesis of valuable trifluoromethylated amines and amino acids.

The nucleophilic addition of the trifluoromethyl group to the C=N bond of imines provides a direct pathway to α-trifluoromethyl amines. umich.edu While imines are generally less electrophilic than their carbonyl counterparts, the reaction can be effectively carried out under appropriate conditions. For instance, the reaction has been demonstrated on N-unactivated imines, significantly broadening the scope of accessible trifluoromethylated amine products. umich.edu

Catalytic enantioselective methods have also been developed. The trifluoromethylation of azomethine imines using a cinchona alkaloid-derived catalyst, for example, produces chiral pyrazolidinone derivatives with high enantioselectivity. This highlights the reagent's utility in complex, stereocontrolled syntheses.

Table 3: Synthesis of Trifluoromethylated Amines from Imines and Derivatives

| Substrate | Reagent/Conditions | Product Class | Yield (%) | Reference |

| N-(tert-Butylsulfinyl)-imines | TMSCF₃, CsF | Trifluoromethylated sulfinamides | High | |

| N-Unactivated imines | TMSCF₃, CsF/TBAF | Trifluoromethylated amines | Good | umich.edu |

| Azomethine imines | TMSCF₃, Chiral Cinchona catalyst | Chiral (Trifluoromethyl)pyrazolidinones | up to 98 | |

| N-Benzylimine | TMSCF₃, Acid catalyst | Trifluoromethylated amine | Good |

α-Trifluoromethyl α-amino acids are highly sought-after building blocks for creating peptidomimetics and other biologically active molecules. The trifluoromethylation of functionalized imines serves as a cornerstone for the synthesis of these non-canonical amino acids.

A key strategy involves the acid-catalyzed nucleophilic trifluoromethylation of cyclic N-benzylimines that contain an ester group. This approach has been successfully employed for the gram-scale synthesis of novel γ- and ε-trifluoromethyl amino acids. The development of biocatalytic methods, such as using engineered cytochrome c for the asymmetric N-H carbene insertion, further expands the toolkit for producing enantioenriched α-trifluoromethyl amino esters, which can be converted to the corresponding amino acids.

Table 4: Synthetic Approaches to α-Trifluoromethyl α-Amino Acids

| Precursor Type | Key Reaction Step | Resulting Product | Reference |

| Cyclic N-benzylimine ester | Acid-catalyzed trifluoromethylation | γ- or ε-Trifluoromethyl amino acid | |

| Chiral imines of trifluoropyruvate | Diastereoselective addition | Quaternary α-trifluoromethyl α-amino acids | |

| Benzyl 2-diazotrifluoropropanoate | Biocatalytic N-H insertion into anilines | Enantioenriched α-Trifluoromethyl amino esters |

Trifluoromethylation of Aryl Halides via Cross-Coupling Methodologies

The direct trifluoromethylation of aryl halides using this compound (TESCF₃) is a powerful method for synthesizing benzotrifluoride (B45747) derivatives. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, with palladium and copper being the most employed metals.

Palladium-Catalyzed Trifluoromethylation:

A significant breakthrough in this area is the development of a palladium-catalyzed procedure for the trifluoromethylation of aryl chlorides. nih.gov This method utilizes TESCF₃ in the presence of a palladium catalyst and potassium fluoride (KF). nih.gov The reaction demonstrates high functional group tolerance, effectively converting a wide array of both electron-rich and electron-poor aryl and heteroaryl chlorides into their corresponding trifluoromethylated products in good yields. nih.gov A key to the success of this process was the identification of specific monodentate biaryl phosphine (B1218219) ligands that facilitate the critical reductive elimination step from the Pd(II) intermediate, a step that had previously been a major barrier. nih.govresearchgate.net The reactions are typically conducted at elevated temperatures (120-140 °C) in a solvent like dioxane, and care must be taken to exclude moisture, as KF is hygroscopic and can lead to the hydrolysis of TESCF₃. nih.gov

Copper-Mediated Trifluoromethylation:

Copper-mediated cross-coupling reactions also provide a viable route for the trifluoromethylation of aryl halides. Fluoride ions from a source like KF or CsF activate the silicon reagent to induce a cross-coupling reaction with organic halides in the presence of a Cu(I) salt, such as copper(I) iodide (CuI). organic-chemistry.orgnih.gov These reactions proceed under mild conditions to afford the trifluoromethylated products. organic-chemistry.org The proposed mechanism involves the formation of a trifluoromethylcopper (B1248711) ("CuCF₃") species. nih.gov However, a challenge in these systems is that the generation of the trifluoromethyl anion can be faster than its subsequent reaction with the copper catalyst and aryl halide, leading to decomposition. nih.gov To overcome this, strategies such as the slow addition of reagents have been developed to match the rate of CF₃ generation with its consumption in the catalytic cycle. nih.gov This approach has been successfully applied to aryl iodides and activated aryl bromides. organic-chemistry.org

Cross-Coupling Trifluoromethylation of Aryl Halides

Select examples of palladium- and copper-catalyzed trifluoromethylation of aryl halides.

| Catalyst System | Aryl Halide Type | CF₃ Source | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium / Monodentate Biaryl Phosphine Ligand | Aryl Chlorides (electron-rich and -poor), Heteroaryl Chlorides | TESCF₃ | KF, Dioxane, 120-140 °C | Aryl-CF₃, Heteroaryl-CF₃ | nih.gov |

| Copper(I) Iodide | Aryl Iodides, Activated Aryl Bromides | Trialkyl(trifluoromethyl)silane | Fluoride source (e.g., KF), mild conditions | Aryl-CF₃ | organic-chemistry.org |

Formation of Trifluoromethylated Phosphonates and Related Phosphorus Compounds

This compound is also utilized in the synthesis of trifluoromethyl-containing organophosphorus compounds, which are valuable in medicinal chemistry and materials science. A key reaction is the nucleophilic trifluoromethylation of acyl phosphonates.

The addition of trimethyl(trifluoromethyl)silane (TMSCF₃), a close relative of TESCF₃, to various acyl phosphonates proceeds readily in the presence of a potassium carbonate (K₂CO₃) base in dimethylformamide (DMF) at room temperature. nih.govresearchgate.net This reaction yields 1-alkyl-2,2,2-trifluoro-1-trimethylsilyloxyethylphosphonates with high efficiency (70-90% yields). nih.govresearchgate.net

However, the substrate structure can lead to different outcomes. When benzoyl phosphonates are used, the initially formed alcoholate undergoes a phosphonate-phosphate rearrangement. This is followed by the elimination of a fluoride ion, leading to the formation of 1-aryldifluoroethenyl phosphates in excellent yields (87-97%). nih.govresearchgate.net These vinyl phosphate products can be further converted into other valuable compounds, such as 2,2-difluoro-1-phenylethanone. nih.gov This highlights the reagent's utility in creating complex fluorinated phosphorus compounds through a sequence of addition and rearrangement steps.

Trifluoromethylation of Acyl Phosphonates

Reaction outcomes of the trifluoromethylation of different acyl phosphonates with TMSCF₃.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Acyl Phosphonates | TMSCF₃ | K₂CO₃, DMF, rt | 1-Alkyl-2,2,2-trifluoro-1-trimethylsilyloxyethylphosphonate | 70-90% | nih.govresearchgate.net |

| Benzoyl Phosphonates | TMSCF₃ | K₂CO₃, DMF, rt | 1-Aryldifluoroethenyl Phosphate | 87-97% | nih.govresearchgate.net |

Reactions with Thioketones and Sulfur-Containing Substrates

The reaction of this compound and its trimethyl analogue with sulfur-containing compounds, particularly thioketones, is complex and can lead to a variety of products depending on the substrate and reaction conditions. researchgate.netuzh.ch The trifluoromethyl anion (CF₃⁻), generated by a fluoride initiator such as tetrabutylammonium fluoride (TBAF), can attack the thioketone at either the sulfur atom (thiophilic addition) or the carbon atom (carbophilic addition). researchgate.netuzh.ch

For instance, the reaction with aromatic thiones can yield a mixture of (trifluoromethylthio)diarylmethane (from thiophilic attack) and 1,1-diaryl-2,2,2-trifluoroethanethiol (from carbophilic attack). researchgate.net In some cases, the thiophilic adduct is the major product. researchgate.net The specific structure of the thioketone heavily influences the reaction pathway. With 2,2,4,4-tetramethyl-3-thioxocyclobutanone, the reaction gives a thietane (B1214591) derivative, while the corresponding dithione dimerizes. uzh.ch

Furthermore, fluoride anion can catalyze the sulfurization of thioketones using elemental sulfur, leading to sulfur-rich heterocycles like 1,2,4-trithiolanes. researchgate.netmdpi.com The reaction of this compound with elemental sulfur in the presence of an oxidant can also be used to construct carbon-SCF₃ bonds, forming trifluoromethylthiolated compounds. nih.gov

Reactions of TMSCF₃ with Thioketones

Summary of products from the reaction of TMSCF₃ with various thioketones in the presence of a fluoride initiator.

| Thioketone Substrate | Key Product(s) | Reaction Pathway | Reference |

|---|---|---|---|

| Aromatic Thiones (e.g., Thiobenzophenones) | (Trifluoromethylthio)diarylmethane & 1,1-Diaryl-2,2,2-trifluoroethanethiol | Competing thiophilic and carbophilic addition | researchgate.netuzh.ch |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Thietane derivative | Ring opening/closure after CF₃ addition | uzh.ch |

| 9H-Fluorene-9-thione | 9,9'-Bifluorenylidene (dimer) | Dimerization induced by TBAF | uzh.ch |

Stereoselective Trifluoromethylation Methodologies

The creation of trifluoromethyl-containing stereocenters is a crucial goal in medicinal chemistry. nih.gov this compound and its analogues are key reagents in stereoselective reactions designed to control the three-dimensional arrangement of the newly formed C-CF₃ bond.

Enantioselective Approaches

Enantioselective trifluoromethylation involves the creation of a chiral center with a specific handedness (enantiomer). This is often achieved by using a chiral catalyst that directs the attack of the trifluoromethyl group to one face of the substrate.

One notable method involves the combination of an ammonium (B1175870) bromide derived from a cinchona alkaloid (a chiral catalyst) and a fluoride source to initiate the reaction of TMSCF₃ with carbonyl compounds. sigmaaldrich.comsigmaaldrich.com This system has been shown to produce trifluoromethylated products in modest to excellent yields with enantiomeric excesses (ee's) up to 93%. sigmaaldrich.comsigmaaldrich.com Another approach merges enamine catalysis with photoredox catalysis for the enantioselective α-trifluoromethylation of aldehydes, achieving high enantioselectivity. nih.gov While many reported methods utilize TMSCF₃, the principles are broadly applicable to other trifluoromethylsilane reagents.

Diastereoselective Reactions

Diastereoselective reactions occur when a molecule already containing one or more stereocenters is transformed, leading to the preferential formation of one diastereomer over others. Chiral auxiliaries are often employed to achieve this control.

A practical example is the diastereoselective trifluoromethylation of a chiral keto ester. nih.gov The fluoride-initiated addition of the CF₃ group to the keto ester proceeded with a diastereomeric ratio (dr) of up to 86:14. Importantly, the major diastereomer could be easily isolated in high purity (>99.5:0.5 dr) through a simple crystallization, demonstrating the practical utility of this method for synthesizing important pharmaceutical intermediates. nih.gov Similarly, the trifluoromethylation of α-alkylated dioxanones using TMSCF₃ has been reported to proceed with good yields and high diastereoselectivity. sigmaaldrich.comsigmaaldrich.com These reactions are instrumental in synthesizing complex molecules with multiple stereocenters, such as trifluoromethylated alcohols and amino alcohols. sigmaaldrich.comsigmaaldrich.com

Examples of Stereoselective Trifluoromethylation

Selected methodologies for enantioselective and diastereoselective trifluoromethylation.

| Methodology | Substrate Type | Key Reagents/Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enantioselective | Carbonyl compounds | TMSCF₃, Cinchona alkaloid derivative, Fluoride source | Up to 93% ee | sigmaaldrich.comsigmaaldrich.com |

| Diastereoselective | Chiral keto ester | CF₃ source, Fluoride initiator | Up to 86:14 dr (purified to >99.5:0.5) | nih.gov |

| Diastereoselective | α-Alkylated dioxanones | TMSCF₃ | High dr | sigmaaldrich.comsigmaaldrich.com |

Research Directions in Specialized Chemical Fields Utilizing Triethyl Trifluoromethyl Silane

Medicinal Chemistry and Pharmaceutical Synthesis

In the pharmaceutical industry, the introduction of a trifluoromethyl group is a well-established strategy to improve the efficacy and pharmacokinetic profile of drug candidates. google.com Triethyl(trifluoromethyl)silane serves as a key reagent in this endeavor, facilitating the synthesis of complex fluorinated molecules. chemimpex.com

The synthesis of fluorinated bioactive molecules is a cornerstone of modern drug discovery. This compound is instrumental in copper-catalyzed trifluoromethylation reactions. It can be used for the in situ preparation of (trifluoromethyl)copper, which then readily engages in cross-coupling reactions with various aryl and alkenyl iodides or bromides. thieme-connect.de This method provides a pathway to a wide array of trifluoromethylated aromatic and vinylic compounds, which are key structural motifs in many pharmaceuticals.

One notable application is the palladium-catalyzed trifluoromethylation of (hetero)aryl chlorides, which are often more readily available but less reactive than the corresponding iodides or bromides. umich.edugoogle.com The use of this compound in these cross-coupling reactions enables the synthesis of trifluoromethyl arenes, which are crucial intermediates for drug candidates. umich.edu For instance, the copper-catalyzed reaction of 4-iodonitrobenzene with this compound yields 4-nitro(trifluoromethyl)benzene, a precursor for various functionalized aromatic compounds. rsc.org

Table 1: Examples of Bioactive Scaffolds Synthesized Using this compound This table is interactive. Click on the headers to sort.

| Precursor | Reagent System | Product | Application Area | Reference |

|---|---|---|---|---|

| Aryl/Alkenyl Iodides & Bromides | CuI / KF / (C₂H₅)₃SiCF₃ | Aryl/Alkenyl-CF₃ | General Bioactive Molecules | thieme-connect.de |

| Aryl Chlorides | Palladium Catalyst / (C₂H₅)₃SiCF₃ | Aryl-CF₃ | Pharmaceuticals | umich.edu |

| 4-Iodonitrobenzene | CuI / 1,10-phenanthroline (B135089) / KF / (C₂H₅)₃SiCF₃ | 4-Nitro(trifluoromethyl)benzene | Pharmaceutical Intermediate | rsc.org |

| 2-Iodoquinoline (B1585599) | CuI / 1,10-phenanthroline / KF / (C₂H₅)₃SiCF₃ | 2-Trifluoromethylquinoline | Heterocyclic Synthesis | rsc.org |

A primary driver for incorporating CF₃ groups into drug candidates is to enhance their metabolic stability and bioavailability. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the lipophilic nature of the CF₃ group can improve membrane permeability. google.com this compound is directly implicated in synthetic strategies that achieve these goals.

A significant example is its use as a critical additive in the palladium-catalyzed fluorination of cyclic vinyl triflates. nih.gov This reaction produces cyclic fluoroalkenes, which are recognized as valuable amide bioisosteres. Fluoroalkenes mimic the geometry of peptide bonds but are substantially more stable towards hydrolysis, thus acting as effective peptidomimetics with improved metabolic stability. nih.govresearchgate.net The addition of this compound was found to dramatically improve the regioselectivity of the fluorination, preventing the formation of undesired side products and making the synthesis of these valuable structures more efficient. nih.govresearchgate.netresearchgate.net

The synthesis of key molecular intermediates is a critical step in the drug discovery pipeline. This compound has proven useful in creating complex structures like peptidomimetics and heterocycles.

As mentioned, its role as an additive in the synthesis of cyclic fluoroalkenes provides access to a class of peptidomimetics. nih.gov These compounds are designed to mimic the structure and function of natural peptides but with enhanced drug-like properties. researchgate.net

Furthermore, the copper-catalyzed cross-coupling reactions it enables are used to synthesize trifluoromethylated heterocycles. For example, 2-iodoquinoline can be efficiently converted to 2-trifluoromethylquinoline using a copper catalyst in conjunction with this compound. rsc.org Heterocyclic scaffolds are ubiquitous in medicinal chemistry, and the ability to selectively introduce a CF₃ group opens up new avenues for designing novel therapeutic agents. arctomsci.com

Agrochemical Development

Similar to pharmaceuticals, the introduction of the trifluoromethyl group into agrochemicals like pesticides and fungicides can significantly enhance their biological activity and stability. google.comchemimpex.com

This compound is employed in the synthesis of novel pesticidal compounds. A notable example is its use in the preparation of aminothiazole derivatives that exhibit fungicidal activity. google.com In a patented synthesis, an iodo-thiazole intermediate is reacted with this compound in the presence of potassium fluoride (B91410) to yield the desired N-tert-butyl-2-[(trifluoromethyl)phenyl]thiazol-amine derivative. google.com This reaction highlights the reagent's utility in constructing complex, highly functionalized molecules for agricultural applications. Some of these synthesized compounds demonstrated significant fungicidal and insecticidal activity in tests. google.com

Table 2: Application of this compound in Agrochemical Synthesis This table is interactive. Click on the headers to sort.

| Compound Class | Synthetic Transformation | Target Pest Type | Key Finding | Reference |

|---|---|---|---|---|

| Aminothiazole Derivatives | Trifluoromethylation of an iodo-thiazole intermediate | Fungi, Insects | Creation of novel active ingredients for pest control. | google.com |

| Alkylphenylsulfide Derivatives | General Pest Control Agent Synthesis | General Pests | Used in the development of new pest control agents to combat resistance. | google.com |

The use of reagents like this compound is a key strategy for enhancing the bioactivity of agrochemicals. The CF₃ group can increase the molecule's ability to penetrate the target organism and interact with its biological target. The development of novel pesticide compounds is crucial to manage the emergence of resistant pest strains. google.comgoogle.com By enabling the synthesis of new chemical entities, this compound contributes to the diversification of available agrochemicals, which can help in developing more effective and potentially safer crop protection solutions. google.com

in Materials Science and Nanotechnology

This compound, with its unique combination of a reactive silane (B1218182) group and a stable trifluoromethyl moiety, is a valuable compound in the fields of materials science and nanotechnology. chemimpex.com Its application facilitates the development of novel materials with enhanced properties, including improved thermal stability and chemical resistance, and allows for precise surface modifications. chemimpex.comchemimpex.com

Synthesis of Advanced Silicon-Based Materials

This compound serves as a precursor and a modifying agent in the creation of advanced silicon-based materials. The incorporation of the trifluoromethyl (CF3) group into the silicon matrix imparts unique characteristics not achievable with conventional hydrocarbon silanes. These materials are crucial in sectors such as electronics and performance coatings. chemimpex.com

The synthesis process often involves the hydrolysis and condensation of this compound, sometimes in conjunction with other alkoxysilanes or polysiloxanes. The presence of the electron-withdrawing CF3 group influences the reactivity of the silane and the properties of the resulting silicon-based network. This leads to materials with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds in the CF3 group contribute to a higher degradation temperature of the final material.

Increased Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack from acids, bases, and organic solvents. chemimpex.com

Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of silicon dioxide films, a critical requirement in the manufacturing of next-generation integrated circuits to reduce signal delay and power consumption.

Liquid silanes are recognized as important precursors for producing both amorphous and crystalline silicon materials, which are fundamental to the electronics industry. google.com While general silane gas is a core feedstock for electronic-grade polysilicon, specialty gases containing fluorine offer tailored properties for advanced applications. recsilicon.com The use of this compound aligns with this trend, providing a method to create fluorinated silicon materials with precisely controlled characteristics.

| Property Enhancement | Contributing Factor from this compound | Application Area |

|---|---|---|

| Thermal Stability | High energy of C-F bonds in the trifluoromethyl group | High-temperature coatings, aerospace components |

| Chemical Resistance | Protective sheath of fluorine atoms | Chemical barrier coatings, lab equipment |

| Low Dielectric Constant | Introduction of fluorine into silicon oxide matrix | Semiconductor manufacturing, integrated circuits |

Development of Fluorinated Polymers and Composites

The introduction of fluorine into polymers leads to materials with exceptional properties, such as high thermal and chemical stability, low surface energy, and unique optical characteristics. This compound is a key reagent for creating such fluorinated polymers and composites. chemimpex.com It can be used in two primary ways: as a co-monomer in polymerization reactions or as a surface modification agent for fillers in composites.

When used as a co-monomer, the silane group can be hydrolyzed to form silanols, which then co-condense with other monomers to be integrated into the polymer backbone. This introduces the trifluoromethyl group throughout the bulk of the material.

In polymer composites, this compound is used to treat the surface of reinforcing fillers (e.g., silica (B1680970), carbon nanotubes). The silane end of the molecule covalently bonds to the filler surface, while the trifluoromethyl groups are exposed. This surface functionalization leads to:

Improved Filler Dispersion: The modified filler becomes more compatible with a fluorinated polymer matrix, preventing agglomeration and leading to a more homogenous composite.

Enhanced Interfacial Adhesion: Stronger bonding between the filler and the matrix results in improved mechanical properties, such as tensile strength and toughness.

Tailored Surface Properties: The composite material inherits the low surface energy characteristics of the fluorinated coating, making it water and oil repellent.

Research in this area focuses on developing advanced composites for demanding applications in the aerospace and automotive industries, where materials are required to withstand extreme conditions. chemimpex.com

Surface Modification for Hydrophobicity and Oleophobicity

One of the most significant applications of this compound in materials science is the modification of surfaces to achieve superhydrophobicity (extreme water repellency) and oleophobicity (oil repellency). chemimpex.com The principle lies in altering the surface chemistry and, in some cases, topography.

The process typically involves applying a solution of this compound to a substrate that has hydroxyl (-OH) groups on its surface, such as glass, silica, or oxidized metals. The triethylsilyl group reacts with the surface hydroxyls, forming stable covalent Si-O-substrate bonds. This process anchors the molecule to the surface, leaving the trifluoromethyl groups oriented outwards.

This modified surface exhibits:

Low Surface Energy: The densely packed CF3 groups create a surface with very low polarizability, minimizing intermolecular forces with liquids. Fluorinated alkylsilanes are known to be more effective at creating hydrophobic surfaces than non-fluorinated analogues. gelest.com

High Contact Angles: Water and oil droplets on these surfaces exhibit high contact angles, meaning they bead up and roll off easily, carrying contaminants with them (self-cleaning effect). Surfaces with critical surface tensions below 20 mN/m, which can be achieved with fluorinated silanes, are both hydrophobic and oleophobic. gelest.com

This technology is applied in various industries, including textiles for water-repellent clothing, automotive for self-cleaning windows, and electronics for protecting components from moisture. chemimpex.comgelest.com

| Silane Type | Surface Property | Mechanism | Reference |

|---|---|---|---|

| Linear Alkylsilanes | Hydrophobic | Shields polar surface with nonpolar hydrocarbon chains. | gelest.com |

| Fluorinated Alkylsilanes (e.g., this compound) | Hydrophobic & Oleophobic | Creates a very low energy surface due to the presence of highly electronegative fluorine atoms. | chemimpex.comgelest.com |

Applications in Electronics and Semiconductor Fabrication

The semiconductor industry relies heavily on silicon-based materials and a variety of specialty gases and liquid precursors for manufacturing integrated circuits. recsilicon.comyoutube.com While specific, large-scale industrial use of this compound is not widely documented in public literature, its properties make it a strong candidate for several advanced applications in electronics fabrication.

Potential and research-stage applications include:

Deposition of Low-k Dielectric Films: As mentioned, the introduction of fluorine helps lower the dielectric constant (k-value) of insulating layers like silicon dioxide. This compound could be used as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to grow fluorinated silicate (B1173343) glass (FSG) films, which are needed to insulate the increasingly dense wiring in modern chips. chemimpex.comchemimpex.com

Plasma Etching: Fluorine-based gases like CF4 are standard in the dry etching of silicon and silicon dioxide. haz-map.com this compound could potentially serve as a liquid-source alternative or a specialized etchant gas. Its structure could offer different etch selectivities and profiles compared to traditional gases, providing process engineers with more control over the fabrication of nanoscale features.

Anti-Stiction Coatings for MEMS: Micro-electromechanical systems (MEMS) have tiny moving parts that can stick together due to surface forces. Applying a self-assembled monolayer of a fluorinated silane like this compound can create a highly hydrophobic, low-stiction surface, improving the reliability and lifetime of these devices. semiconductors.org

The continuous drive for smaller, faster, and more power-efficient electronic devices necessitates the development of new materials and processes. The unique properties conferred by the trifluoromethyl group make this compound a compound of interest for addressing future challenges in semiconductor manufacturing.

Analytical and Spectroscopic Methodologies for Research on Triethyl Trifluoromethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of triethyl(trifluoromethyl)silane chemistry. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, researchers can obtain detailed information about molecular structure and connectivity.

Proton (¹H) NMR spectroscopy is fundamental for characterizing the organic moieties of molecules derived from reactions involving this compound. It provides information on the number of different types of protons, their electronic environments, and their proximity to other nuclei.

In the analysis of reaction products, ¹H NMR is used to confirm the successful incorporation of the triethylsilyl group or other structural modifications. For instance, in the hydrosilylation of alkynes, the appearance of vinylic proton signals and the characteristic signals for the ethyl groups on the silicon atom confirm the formation of the desired product. The ethyl protons of the triethylsilyl group typically appear as a quartet around 0.6 ppm and a triplet around 1.0 ppm from the internal standard tetramethylsilane (B1202638) (TMS). rsc.org

For example, in the synthesis of (E)-triethyl(styryl)silane derivatives, the chemical shifts and coupling constants of the olefinic and aromatic protons provide definitive structural proof. rsc.org The analysis of a reaction mixture using an internal standard, such as 1,3,5-trimethoxybenzene, allows for the determination of reaction yield by comparing the integration of product peaks to the standard's peak. rsc.org

Table 1: Representative ¹H NMR Data for Triethylsilyl-Containing Reaction Products

| Compound | Solvent | Chemical Shift (δ) and Description |

|---|---|---|

| (E)-triethyl(styryl)silane | CDCl₃ | 7.44 (d, 2H), 7.33 (t, 2H), 7.27–7.23 (m, 1H), 6.89 (d, 1H), 6.43 (dd, 1H), 0.99 (t, 9H), 0.66 (q, 6H) |

Data sourced from supporting information for a research article. rsc.org

Carbon-13 (¹³C) NMR spectroscopy is crucial for elucidating the carbon framework of molecules. When analyzing compounds containing a trifluoromethyl (CF₃) group, ¹³C NMR provides direct evidence of the C-F bond's influence on the carbon atom's electronic environment. The carbon atom of the CF₃ group itself exhibits a characteristic signal that is split into a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is highly informative.

Furthermore, the electronic-withdrawing nature of the CF₃ group influences the chemical shifts of adjacent carbon atoms. In trifluoromethylated aromatic or aliphatic systems derived from reactions with this compound, the carbons directly bonded to or in close proximity to the CF₃ group will show distinct downfield shifts. For example, in (E)-triethyl(4-(trifluoromethyl)styryl)silane, the carbon of the CF₃ group appears as a quartet in the ¹³C NMR spectrum. rsc.org

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful tool for studying fluorine-containing compounds like this compound. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it highly sensitive to the local chemical environment. nih.gov

This technique is paramount for monitoring reactions involving the transfer of the trifluoromethyl group. The chemical shift of the ¹⁹F signal in this compound is distinct from that in its reaction products or intermediates. For instance, in situ ¹⁹F NMR spectroscopy has been used to study the kinetics and mechanism of trifluoromethylation reactions using the related Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃). researchgate.netuvic.ca These studies can track the consumption of the starting silane (B1218182) and the formation of trifluoromethylated products and intermediates, such as siliconate anions like [R₃Si(CF₃)₂]⁻. researchgate.net The chemical shift of the CF₃ group in (E)-triethyl(4-(trifluoromethyl)styryl)silane, for example, has been reported at -62.88 ppm. rsc.org

Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine observation. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it.

For this compound, the ²⁹Si NMR spectrum would show a single resonance, the chemical shift of which is indicative of a silicon atom bonded to three ethyl groups and one trifluoromethyl group. Upon reaction, any change in the substitution at the silicon center, for example, the formation of a silyl (B83357) ether or a different organosilane, will result in a significant change in the ²⁹Si chemical shift. This makes ²⁹Si NMR a valuable tool for confirming reaction outcomes and for mechanistic studies involving the silicon center. researchgate.net For instance, the ²⁹Si NMR chemical shift for the related compound butyldimethyl(phenyl)silane has been reported and used for its characterization. rsc.org Spectroscopic data for this compound is available in public databases. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the analysis of this compound, the molecular ion peak in the mass spectrum confirms its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for triethylsilyl compounds involve the loss of an ethyl group (M-29) or the entire triethylsilyl cation. The presence of the trifluoromethyl group also leads to characteristic fragments. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing the components of a reaction mixture. nih.govnih.gov

Beyond simple identification, advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are used for real-time reaction monitoring and the detection of transient intermediates in catalytic cycles, providing crucial mechanistic insights. uvic.ca High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which is essential for the characterization of new substances. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation of Derived Compounds

While this compound is a liquid, X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic arrangement of solid-state compounds derived from its reactions. This technique involves diffracting X-rays off a single crystal of a substance to generate a diffraction pattern, which can then be mathematically transformed into a model of the molecular structure.

The crystal structures of reaction products provide unambiguous proof of their constitution and stereochemistry. For example, if a reaction involving this compound leads to a crystalline product, its structure can be definitively confirmed. This is particularly important for complex molecules with multiple stereocenters.

Research on related trifluoromethylsilanes has utilized X-ray crystallography to determine the solid-state structures of compounds like trimethyl(trifluoromethyl)silane and trichloro(trifluoromethyl)silane. znaturforsch.com Similarly, the crystal structures of more complex molecules synthesized using trifluoromethylating agents, such as metal complexes or trifluoromethoxylated silyl enol ethers, have been elucidated, providing critical details about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This information is fundamental to understanding the steric and electronic properties of the synthesized molecules.

Computational and Theoretical Studies on Triethyl Trifluoromethyl Silane

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of reactions involving trifluoromethylsilanes. While direct computational studies on Triethyl(trifluoromethyl)silane are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on its close analog, Trimethyl(trifluoromethyl)silane (TMSCF₃). The principles and mechanistic pathways elucidated for TMSCF₃ are generally applicable to this compound, with expected minor variations in reaction energetics and kinetics due to the differing steric and electronic effects of the ethyl versus methyl groups.

The primary role of this compound in organic synthesis is as a nucleophilic trifluoromethylating agent. The transfer of the CF₃ group is typically initiated by a nucleophilic activator, often a fluoride (B91410) ion source. Computational studies on the analogous TMSCF₃ have shown that the reaction mechanism is not a simple nucleophilic attack by a pre-formed trifluoromethyl anion. organic-chemistry.org Instead, it involves the formation of a hypervalent siliconate intermediate.

Transition State Analysis and Energy Profiles

Computational studies on the fluoride-initiated trifluoromethylation of carbonyl compounds by TMSCF₃ have detailed the energy profiles and transition state geometries. researchgate.net The reaction is initiated by the attack of a fluoride ion on the silicon atom of the silane (B1218182), leading to the formation of a pentacoordinate siliconate species, [R₃Si(CF₃)F]⁻ (where R = Me, and by extension, Et). This intermediate is generally a local minimum on the potential energy surface.

The subsequent transfer of the trifluoromethyl group to an electrophile, such as a ketone, proceeds through a transition state where the Si-C(F₃) bond is breaking and a new C-C(F₃) bond is forming. DFT calculations have been employed to determine the activation energies for these steps. For instance, in the reaction with ketones, the energy barrier for the trifluoromethyl group transfer from the siliconate intermediate to the carbonyl carbon is a critical factor determining the reaction rate. researchgate.net

It is important to note that the nature of the solvent can significantly influence the energy profile. researchgate.net Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation barriers. While specific energy values for this compound are not available, the general shape of the potential energy surface is expected to be similar to that of TMSCF₃. The larger ethyl groups in this compound may lead to slightly higher activation energies due to increased steric hindrance in the transition state.

Investigation of Intermediates and Reaction Pathways

Computational studies have been crucial in identifying and characterizing the intermediates involved in reactions of trifluoromethylsilanes. The formation of the pentacoordinate siliconate intermediate is a key step that activates the trifluoromethyl group. organic-chemistry.orgfluorine1.ru In the absence of an external electrophile, this intermediate can undergo other reaction pathways. For example, in the presence of "naked" fluoride, TMSCF₃ can react with itself, leading to more complex fluorinated organic anions through a series of intermediates. nih.gov

Furthermore, DFT calculations have explored alternative reaction pathways, such as the generation of difluorocarbene (:CF₂) from trifluoromethylsilanes. fluorine1.ru This can occur under certain conditions, and computational studies help to delineate the factors that favor trifluoromethylation versus carbene formation. The choice of activator, solvent, and reaction temperature can all influence the preferred reaction pathway.